1-O-[(2R)-2-(6-Methoxynaphthalen-2-yl)propanoyl]-beta-L-glucopyranuronic acid
Beschreibung
Overview of Acyl Glucuronides in Drug Metabolism Research
Glucuronidation is a major pathway in Phase II drug metabolism, a process that generally detoxifies and facilitates the excretion of foreign compounds (xenobiotics) from the body. This process involves the conjugation of a drug or its metabolite with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are typically more water-soluble and readily eliminated.
However, a specific class of these conjugates, known as acyl glucuronides, has garnered significant attention in the pharmaceutical sciences. nih.gov These are formed from drugs containing a carboxylic acid moiety. nih.gov While often considered a detoxification product, acyl glucuronides are chemically reactive and can undergo several transformations, including pH-dependent intramolecular acyl migration and hydrolysis. nih.gov This reactivity has been linked to potential toxicological implications, as they can form covalent adducts with proteins and other macromolecules. nih.gov This has led to a deeper investigation into their stability, reactivity, and potential to contribute to adverse drug reactions. nih.govacs.org
Context of Naproxen (B1676952) Metabolism and its Glucuronide Conjugates
Naproxen is extensively metabolized in the liver. drugbank.com The primary metabolic pathways involve O-demethylation and glucuronide conjugation. pharmgkb.org The parent naproxen molecule can be directly conjugated with glucuronic acid to form naproxen acyl glucuronide. drugbank.compharmgkb.org Its O-desmethyl metabolite can also undergo glucuronidation to form both phenolic and acyl glucuronides. pharmgkb.org
The formation of naproxen's acyl glucuronide is a significant metabolic step. Studies have shown that naproxen acyl glucuronide accounts for a substantial percentage of the administered dose recovered in urine. nih.govnih.gov Specifically, after oral administration of naproxen, a significant portion is excreted as conjugated metabolites. drugbank.com
The table below summarizes the urinary excretion of naproxen and its metabolites.
| Metabolite | Percentage of Dose Recovered in Urine |
| Naproxen acyl glucuronide | 50.8 ± 7.32% |
| Isomerized naproxen acyl glucuronide | 6.5 ± 2.0% |
| O-desmethylnaproxen acyl glucuronide | 14.3 ± 3.4% |
| Isomerized O-desmethylnaproxen acyl glucuronide | 5.5 ± 1.3% |
| Unchanged Naproxen | < 1% |
| Unchanged O-desmethylnaproxen | < 1% |
| Data from a study in 10 human subjects over a 100-hour collection period. nih.gov |
Rationale for Focused Academic Inquiry into (R)-Naproxen acyl-B-D-glucuronide
The inherent reactivity of acyl glucuronides, in general, provides a strong impetus for studying this specific metabolite. nih.gov Research aims to elucidate its stability, the extent of its isomerization, and its potential to form adducts with plasma proteins. nih.govnih.gov Such investigations are vital for assessing any potential risks associated with this metabolic pathway. nih.govacs.org
Furthermore, the stereochemistry of naproxen, which is administered as the (S)-enantiomer, adds another layer of complexity. The formation of (R)-Naproxen acyl-β-D-glucuronide involves an inversion of the stereocenter, a phenomenon that warrants detailed mechanistic studies. Understanding the enzymes and processes involved in this inversion is a key area of research.
Eigenschaften
CAS-Nummer |
112828-15-6 |
|---|---|
Molekularformel |
C20H22O9 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m1/s1 |
InChI-Schlüssel |
XRHIELLXTVJOKM-ZMVLVURVSA-N |
Synonyme |
1-[(αR)-6-Methoxy-α-methyl-2-naphthaleneacetate] β-D-Glucopyranuronic Acid; (R)-Naproxen Glucuronide; _x000B_ |
Herkunft des Produkts |
United States |
Synthetic and Chemo Enzymatic Preparation Methodologies
Chemical Synthesis Strategies for (R)-Naproxen acyl-β-D-glucuronide
Chemical synthesis offers a direct route to (R)-Naproxen acyl-β-D-glucuronide, allowing for the preparation of the pure compound and its analogs.
The stereoselective synthesis of (R)-Naproxen acyl-β-D-glucuronide is a key challenge due to the multiple chiral centers in the glucuronic acid moiety and the stereocenter in the naproxen (B1676952) molecule itself.
A common strategy involves the coupling of a protected glucuronic acid donor with (R)-Naproxen. For instance, a chemo-enzymatic procedure has been described where the cesium salt of (S)-naproxen reacts with commercially available methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate to yield the corresponding 1-β-O-acyl glucuronide. nih.gov The use of a participating group at the C-2 position of the glucuronic acid donor, such as an acetyl group, generally favors the formation of the desired β-anomer. psu.edu Subsequent deprotection of the acetyl and methyl ester groups, often achieved through enzyme-catalyzed chemo-selective hydrolysis, yields the final product. nih.gov
Another approach utilizes a Mitsunobu reaction, which has been successfully applied to the synthesis of O-acyl glucuronides. psu.edu Stereoselective synthesis can also be achieved by reacting methyl 2,3,4,6-tetra-O-acetyl-1-O-trimethylsilyl-β-D-glucopyranuronate with aldehydes in the presence of a catalyst, which proceeds with retention of configuration at the anomeric carbon. nih.gov
Table 1: Key Chemical Synthesis Approaches
| Method | Key Reagents | Key Features |
|---|---|---|
| Koenigs-Knorr type reaction | (R)-Naproxen, protected glucuronyl bromide | Stereoselective formation of the β-glycosidic bond. nih.gov |
| Mitsunobu reaction | (R)-Naproxen, protected glucuronic acid, DEAD, PPh3 | Inversion of configuration at the stereocenter. psu.edu |
The synthesis of positional isomers of (R)-Naproxen acyl-β-D-glucuronide is important for understanding the intramolecular acyl migration process, where the acyl group moves from the C-1 position to other hydroxyl groups on the glucuronic acid ring. nih.govnih.gov These isomers, such as the 2-O, 3-O, and 4-O-acyl glucuronides, can be formed in vitro and in vivo and may have different chemical reactivities and biological activities. nih.govnih.gov
The synthesis of these isomers often involves specific protection and deprotection strategies to direct the acylation to the desired hydroxyl group. For example, to synthesize the 2-O-acyl isomer, the other hydroxyl groups on the glucuronic acid ring would need to be protected before coupling with naproxen.
Structural analogs of naproxen, such as its demethylated metabolite, O-desmethylnaproxen, also undergo glucuronidation to form both acyl and phenolic glucuronides. nih.govnih.govepa.gov The synthesis of these analogs and their glucuronides is essential for comprehensive metabolic studies. pharmgkb.org Additionally, analogs with modifications to the naproxen structure, such as the naproxen-guaiacol chimera, have been synthesized to explore potential therapeutic benefits. nih.govmdpi.com
Enzymatic and Chemo-Enzymatic Biosynthesis
Enzymatic and chemo-enzymatic methods provide an alternative to purely chemical synthesis, often offering higher stereoselectivity and milder reaction conditions.
UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for the glucuronidation of naproxen in vivo. nih.govwjpmr.com These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of naproxen. nih.gov
Several UGT isoforms have been shown to glucuronidate naproxen, with UGT2B7 being the principal enzyme responsible for its hepatic acyl glucuronidation. nih.govdrugbank.comnih.gov Other isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, also exhibit activity towards naproxen. nih.govnih.gov Interestingly, there is a species-specific difference in stereoselectivity; recombinant rat UGT1A1 shows a much higher rate of glucuronidation for (R)-naproxen compared to its (S)-enantiomer, while the human orthologue conjugates both enantiomers at similar rates. nih.gov
Table 2: UGT Isoforms Involved in Naproxen Glucuronidation
| UGT Isoform | Relative Activity/Significance | Reference |
|---|---|---|
| UGT2B7 | Principal enzyme in human liver for naproxen acyl glucuronidation. nih.govdrugbank.comnih.gov | nih.gov |
| UGT1A1 | Active towards naproxen; shows stereoselectivity in rats but not humans. nih.gov | nih.gov |
| UGT1A6 | Exhibits high activity towards naproxen. nih.gov | nih.gov |
For the in vitro generation of (R)-Naproxen acyl-β-D-glucuronide, microsomal incubation systems are commonly employed. nih.govnih.gov These systems utilize liver microsomes, which are rich in UGT enzymes, fortified with the cofactor UDPGA. researchgate.net The formation of the glucuronide can be monitored over time using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov
The incubation conditions, such as protein concentration, substrate concentration, and incubation time, need to be optimized to ensure linear product formation. nih.gov For instance, the formation of naproxen acyl glucuronide has been shown to be linear with incubation times up to at least 60 minutes and microsomal protein concentrations up to at least 2 mg/mL. nih.gov
Bioreactor systems using microbial sources have also been shown to be useful for generating drug metabolites in larger quantities for structural elucidation and further studies. researchgate.net
Preparation of Radiolabeled and Stable Isotope Analogs for Mechanistic Studies
To investigate the metabolic fate, disposition, and potential covalent binding of (R)-Naproxen acyl-β-D-glucuronide, radiolabeled and stable isotope-labeled analogs are invaluable tools.
The synthesis of stable isotope-labeled analogs, such as (±)-Naproxen-13C,d3, allows for their use as internal standards in quantitative mass spectrometry-based assays. medchemexpress.com Deuterium and 13C labeling can help in tracing the metabolic pathways of the drug and its metabolites.
Radiolabeled analogs, for example, using tritium (B154650) (3H) or carbon-14 (B1195169) (14C), are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. These labeled compounds enable the tracking and quantification of the drug and its metabolites in various biological matrices. The synthesis of such labeled compounds would follow similar chemical or enzymatic routes as the unlabeled compound, but starting with a labeled precursor of either naproxen or glucuronic acid.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-Naproxen acyl-β-D-glucuronide |
| (S)-Naproxen |
| O-desmethylnaproxen |
| O-desmethylnaproxen acyl glucuronide |
| O-desmethylnaproxen phenolic glucuronide |
| Naproxen-guaiacol chimera |
| (±)-Naproxen-13C,d3 |
| UDP-glucuronic acid (UDPGA) |
| Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate |
Metabolic Pathways and Stereochemical Disposition
Glucuronidation Pathways of Naproxen (B1676952) and Metabolites
Glucuronidation, the conjugation with glucuronic acid, represents the principal route for the elimination of naproxen in humans, accounting for approximately 60% of its total clearance. nih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily targets the carboxylic acid group of naproxen, forming an acyl glucuronide. nih.govwikipedia.org This conjugation significantly increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.org
The glucuronidation of naproxen is mediated by a specific set of UGT isoforms. While much of the research has focused on the therapeutically used (S)-enantiomer, insights into (R)-naproxen's metabolism have also been established.
Studies have identified multiple UGT isoforms capable of glucuronidating naproxen, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. nih.govdrugbank.com For (S)-naproxen in the human liver, UGT2B7 has been identified as the primary high-affinity enzyme responsible for its acyl glucuronidation. nih.govdrugbank.compharmgkb.org The low-affinity component of this process is likely a composite of activities from several other isoforms, particularly UGT1A6 and UGT1A9. nih.gov
Interestingly, stereoselectivity has been observed in different species. In rats, UGT1A1 demonstrates stereoselective glucuronidation of (R)-naproxen. sigmaaldrich.com However, this specific stereoselectivity for the (R)-enantiomer by UGT1A1 is not observed in its human orthologue. sigmaaldrich.com The glucuronidation of (S)-naproxen by human liver enzymes can be inhibited by the presence of (R)-naproxen, and vice versa, indicating that both enantiomers compete for the same enzymatic sites. nih.gov
Table 1: UGT Isoforms Involved in Naproxen Glucuronidation
| UGT Isoform | Substrate Specificity | Role in Human Liver | Reference |
|---|---|---|---|
| UGT2B7 | (S)-Naproxen | High-affinity enzyme, primary elimination pathway. nih.govpharmgkb.org | nih.govdrugbank.compharmgkb.org |
| UGT1A6 | (S)-Naproxen | Contributes to low-affinity glucuronidation. nih.gov | nih.gov |
| UGT1A9 | (S)-Naproxen | Contributes to low-affinity glucuronidation. nih.gov | nih.gov |
| UGT1A1 | (R)-Naproxen (in rats) | Stereoselective for (R)-naproxen in rats, but not in humans. sigmaaldrich.com | sigmaaldrich.com |
| Other Isoforms | Naproxen | UGT1A3, UGT1A7, UGT1A8, UGT1A10 also metabolize naproxen. nih.gov | nih.gov |
The glucuronidation of naproxen is a highly stereoselective process, demonstrating both enantioselectivity (preferential conjugation of one enantiomer over the other) and diastereoselectivity (formation of diastereomeric glucuronides). The conjugation of the carboxylic acid moiety of naproxen occurs stereoselectively, but the degree and nature of this selectivity can vary depending on the substrate and the species being studied. nih.govpsu.edu
The resulting (R)-Naproxen acyl-β-D-glucuronide and its (S)-diastereomer exhibit different properties. For instance, (R)-Naproxen acyl-β-D-glucuronide has been found to be less stable in buffer solutions compared to its (S)-diastereomer. nih.gov Furthermore, these diastereomers show stereoselective affinity for proteins like human serum albumin (HSA), with irreversible binding being higher for the (R)-glucuronide than the (S)-glucuronide. nih.gov
Besides direct glucuronidation, naproxen can undergo O-demethylation, a reaction mediated by cytochrome P450 enzymes (CYP2C9 and CYP1A2), to form 6-O-desmethylnaproxen (DMN). pharmgkb.orgclinpgx.org This metabolite, possessing both a carboxylic acid and a phenolic hydroxyl group, can then undergo further conjugation. nih.govpsu.edu
DMN can be glucuronidated at either the acyl or the phenolic position. nih.gov Several UGT isoforms are involved in these reactions.
Acyl and Phenolic Glucuronidation: UGT1A1, UGT1A7, UGT1A9, and UGT1A10 can catalyze the formation of both the acyl and phenolic glucuronides of DMN. nih.govresearchgate.net
Acyl Glucuronidation Only: UGT1A3, UGT1A6, and UGT2B7 are capable of forming only the DMN acyl glucuronide. nih.govresearchgate.netpharmgkb.org
In rats, a novel diconjugate, an acyl glucuronide-sulfate of DMN, has been identified as a major biliary metabolite. psu.edu This indicates a metabolic pathway where DMN is conjugated with both glucuronic acid at the carboxyl group and sulfate (B86663) at the phenolic group. psu.edu However, no evidence for the formation of a diglucuronide metabolite of DMN was found in either the bile or urine of rats dosed with DMN. psu.edu
Table 2: Metabolites of Desmethylnaproxen (DMN)
| Metabolite | Conjugation Site | Forming UGT Isoforms (Human) | Reference |
|---|---|---|---|
| DMN Acyl Glucuronide | Carboxylic Acid | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, UGT2B7 | nih.govresearchgate.netpharmgkb.org |
| DMN Phenolic Glucuronide | Phenolic Hydroxyl | UGT1A1, UGT1A7, UGT1A9, UGT1A10 | nih.govresearchgate.net |
| DMN Acyl Glucuronide-Sulfate Diconjugate | Carboxylic Acid (Glucuronide) & Phenolic Hydroxyl (Sulfate) | Identified in rats | psu.edu |
Mechanisms of Chiral Inversion of Naproxen Enantiomers
A significant feature of the metabolism of 2-arylpropionic acids like naproxen is the unidirectional chiral inversion of the (R)-enantiomer to the pharmacologically active (S)-enantiomer. viamedica.pl Although naproxen is marketed as the pure (S)-enantiomer, understanding the inversion of the (R)-form is crucial in stereoselective pharmacokinetics. viamedica.plnih.gov
The chiral inversion process is not a direct epimerization but a metabolic pathway involving the formation of an acyl-coenzyme A (CoA) thioester intermediate. researchgate.netnih.gov This pathway consists of two main steps:
Activation: The (R)-enantiomer of the profen is converted to its corresponding (R)-acyl-CoA thioester by an acyl-CoA synthetase. This activation step requires cofactors such as ATP and CoA. nih.gov
Inversion: The resulting (R)-acyl-CoA thioester then undergoes epimerization to the (S)-acyl-CoA thioester. researchgate.net
The stereospecificity of this inversion is largely controlled by the acyl-CoA synthetase, which preferentially acts on the (R)-enantiomer. nih.gov Studies with ibuprofen (B1674241) have shown that the (R)-enantiomer is a substrate for long-chain acyl-CoA synthetase, while the (S)-enantiomer is not. nih.gov The resulting (S)-acyl-CoA thioester can then be hydrolyzed by acyl-CoA thioesterases to release the active (S)-drug. researchgate.net The Naproxen-CoA thioester has been shown to be significantly more reactive than the naproxen acyl glucuronide towards bionucleophiles, suggesting it is a more reactive species. nih.gov
The racemization of the acyl-CoA thioesters is an enzymatically mediated process. nih.gov The key enzyme responsible for the inversion of the thioester intermediate is α-methylacyl-CoA racemase (AMACR). researchgate.net In vitro studies have demonstrated that the inversion of (R)-ibuprofen to (S)-ibuprofen occurs in crude rat liver homogenates and requires the presence of CoA and ATP, confirming the enzymatic nature of the activation step. nih.gov The subsequent racemization of the R-Ibuprofen-CoA does not occur spontaneously in buffer or plasma, further supporting that the epimerization is also an enzymatic process. nih.gov This enzymatic inversion pathway ensures the unidirectional conversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo. viamedica.pl
Species-Specific Differences in Chiral Inversion Extent
The metabolic chiral inversion of 2-arylpropionic acid derivatives, including naproxen, is a well-documented phenomenon characterized by the conversion of the (R)-enantiomer to its pharmacologically more active (S)-enantiomer. viamedica.pl However, the extent of this inversion varies significantly among different species.
In humans, the chiral inversion of (R)-ibuprofen, another 2-arylpropionic acid derivative, is estimated to be between 35% and 70%. viamedica.pl In contrast, the inversion of (R)-ketoprofen is limited to about 10%. viamedica.pl For naproxen, while it is primarily administered as the (S)-enantiomer, studies on the disposition of the (R)-enantiomer are crucial for understanding its complete metabolic profile.
Research in rats has shown that (R)-naproxen glucuronide is more labile and is hydrolyzed more rapidly in vivo than the (S)-diastereomer. nih.govpsu.edu This rapid hydrolysis liberates (R)-naproxen, which can then undergo chiral inversion to the (S)-enantiomer. The mechanism of this inversion involves the formation of a coenzyme A (CoA) thioester, a process that is stereoselective and primarily targets the (R)-enantiomer. researchgate.net
The table below summarizes the extent of chiral inversion for different 2-arylpropionic acid derivatives, highlighting the species-dependent nature of this metabolic pathway.
| Drug | Species | Extent of Chiral Inversion | Reference |
| (R)-Ibuprofen | Humans | 35-70% | viamedica.pl |
| (R)-Flurbiprofen | Humans | Low | viamedica.pl |
| (R)-Ketoprofen | Humans | ~10% | viamedica.pl |
In Vitro Disposition and Elimination Route Studies
In vitro studies using isolated perfused organ systems and comparative metabolic profiling in preclinical species provide valuable insights into the disposition and elimination of (R)-Naproxen acyl-β-D-glucuronide.
Glucuronide Disposition in Isolated Perfused Organ Systems
Studies utilizing isolated perfused rat liver (IPRL) and isolated perfused rat kidney (IPK) have been instrumental in elucidating the hepatic and renal handling of naproxen and its glucuronide conjugates.
In the IPRL model, when naproxen acyl glucuronide (NAG) was administered, it was rapidly hydrolyzed in the perfusate, with an elimination half-life of approximately 57 minutes. uq.edu.au A significant portion of the administered NAG was excreted intact in the bile (24.6% of the dose). uq.edu.au This indicates that the liver plays a major role in both the hydrolysis and biliary excretion of the glucuronide.
In the IPK, naproxen was found to be extensively reabsorbed. nih.gov The kidney is also capable of forming desmethyl-naproxen. nih.gov While the study focused on the parent drug, the findings have implications for the disposition of its glucuronide metabolite, as the kidney is a key organ for the elimination of metabolites.
The following table details the disposition of naproxen and its acyl glucuronide in the isolated perfused rat liver.
| Compound | Elimination Half-life (Perfusate) | Biliary Excretion (% of Dose) | Reference |
| Naproxen Acyl Glucuronide (NAG) | 57 ± 3 min | 24.6% | uq.edu.au |
| isoNAG (rearrangement isomers) | 75 ± 14 min | 14.8% | uq.edu.au |
| Naproxen (NAP) | 13.4 ± 4.4 h | 3.9 ± 0.8% (as NAG) | uq.edu.au |
Comparative Metabolic Profiles in Preclinical Species (e.g., Rat)
The rat is a commonly used preclinical species for studying the metabolism of drugs, including naproxen. However, there are notable differences in the metabolic profile of naproxen between rats and humans.
In rats, after intravenous administration of (R)- and (S)-naproxen glucuronides, both diastereomers were rapidly hydrolyzed back to naproxen. nih.gov Notably, (R)-naproxen glucuronide was hydrolyzed at a faster rate than the (S)-diastereomer. nih.gov This suggests that in rats, hydrolysis is a major elimination pathway for (R)-naproxen glucuronide, potentially more significant than biliary excretion. nih.govpsu.edu The primary metabolic pathway for naproxen in many species, including rats, is glucuronidation of the acyl moiety. fda.gov Another metabolite observed is the 6'-desmethyl derivative. psu.edu
In humans, approximately 51% of an oral dose of naproxen is recovered in the urine as the acyl glucuronide, with an additional 7% as its isomerized conjugate. fda.gov In contrast to rats, where hydrolysis of the glucuronide is a major step, the urinary excretion of the intact glucuronide is a more prominent pathway in humans. nih.govnih.gov
The table below presents a comparative overview of the metabolic disposition of naproxen and its glucuronide in rats and humans.
| Parameter | Rat | Human | Reference |
| Bioavailability of Naproxen | ~50% | 95-99% | fda.gov |
| Half-life of Naproxen | 1-3 hours | 10-17 hours | fda.gov |
| Major Elimination Route for (R)-Naproxen Acyl-β-D-glucuronide | Hydrolysis | Renal excretion of intact glucuronide | nih.govnih.govnih.gov |
| Urinary Recovery of Naproxen Acyl Glucuronide | - | 50.8 ± 7.3% | nih.govnih.gov |
Reactivity, Chemical Stability, and Degradation Kinetics
Kinetic Analysis of Glucuronide Degradation
Stereoselective Differences in Diastereomer Stability
The degradation of these glucuronides involves two main pathways: hydrolysis back to the parent drug, naproxen (B1676952), and intramolecular acyl migration to form various positional isomers (α/β-2-O-acyl, α/β-3-O-acyl, and α/β-4-O-acyl isomers). nih.gov Kinetic studies have quantified the pseudo-equilibrium ratios of these isomers at physiological pH (7.4) and temperature (37°C):
For (R)-Naproxen-β-D-acyl glucuronide , the 3-O-acyl and 4-O-acyl isomers are equally the most stable, with a pseudo-equilibrium ratio of 1:1.4:1.4 for the 2-O-acyl, 3-O-acyl, and 4-O-acyl isomers, respectively. nih.gov
For (S)-Naproxen-β-D-acyl glucuronide , the 3-O-acyl isomer is the most stable, with a corresponding ratio of 1:1.5:0.9. nih.gov
This demonstrates that the spatial orientation of the aglycone's methyl group directly influences the relative stability of the resulting acyl migration products. nih.gov
| Condition | (R)-Naproxen Acyl-β-D-glucuronide | (S)-Naproxen Acyl-β-D-glucuronide | Reference |
|---|---|---|---|
| Phosphate (B84403) Buffer (pH 7.4) | Less Stable | More Stable | nih.gov |
| Human Serum Albumin (HSA) Solution | More Stable | Less Stable | nih.gov |
| Isomer Pseudo-Equilibrium Ratio (2-O:3-O:4-O) | 1 : 1.4 : 1.4 | 1 : 1.5 : 0.9 | nih.gov |
Mechanisms of Covalent Protein Adduct Formation
Acyl glucuronides are reactive metabolites known to covalently bind to endogenous proteins, a process implicated in potential toxicity. psu.edunih.gov This reactivity stems from the electrophilic nature of the ester carbonyl group at the C-1 position of the glucuronic acid moiety. (R)-Naproxen acyl-β-D-glucuronide can form these protein adducts through at least two distinct chemical mechanisms: transacylation and glycation. nih.gov
Transacylation Reactions with Nucleophilic Residues on Proteins
The primary mechanism for covalent binding is transacylation, which involves a direct nucleophilic attack on the electrophilic ester carbonyl of the glucuronide by electron-rich amino acid residues on a protein. nih.govnih.gov This reaction results in the formation of a stable amide bond between the naproxen molecule and the protein, releasing the glucuronic acid moiety.
Key nucleophilic residues on proteins that can participate in this reaction include:
Lysine (B10760008): The ε-amino group of lysine is a primary target. Evidence for its involvement comes from studies where pre-incubation of human serum albumin (HSA) with acetylsalicylic acid, which acetylates lysine residues, significantly decreased the extent of irreversible binding of naproxen glucuronide. nih.gov
Histidine: The imidazole (B134444) nitrogen atoms can act as nucleophiles.
Cysteine: The sulfhydryl group is a potent nucleophile.
This direct acylation pathway is a significant contributor to the formation of naproxen-protein adducts. nih.gov
Glycation Pathways via Amadori Rearrangement
A second, more complex mechanism involves glycation, which proceeds after intramolecular acyl migration of the naproxen glucuronide. nih.gov The process unfolds as follows:
Acyl Migration: The naproxen acyl group migrates from the C-1 hydroxyl position of the glucuronic acid to other positions (e.g., C-2, C-3, or C-4). This rearrangement can expose the anomeric carbon, allowing the cyclic sugar structure to open and form a reactive aldehyde.
Schiff Base Formation: The newly formed aldehyde group reacts with a nucleophilic primary amine on a protein, typically the ε-amino group of a lysine residue, to form an unstable imine, also known as a Schiff base.
Amadori Rearrangement: The Schiff base undergoes a spontaneous chemical rearrangement to form a more stable 1-amino-1-deoxy-ketose derivative, known as an Amadori product.
This pathway results in the covalent attachment of the entire naproxen-glucuronide molecule to the protein via the sugar moiety, in contrast to transacylation where only the naproxen aglycone is transferred. nih.gov Studies have suggested that covalent binding of naproxen to HSA proceeds through both transacylation and glycation mechanisms. nih.gov
Investigation of Adducts with Specific Endogenous Proteins (e.g., Human Serum Albumin, UGTs)
The formation of covalent adducts between (R)-naproxen acyl-β-D-glucuronide and specific endogenous proteins has been a subject of significant research, with a primary focus on Human Serum Albumin (HSA) and, more recently, UDP-glucuronosyltransferases (UGTs).
Human Serum Albumin (HSA): HSA is a major target for acylation by naproxen glucuronide due to its high concentration in plasma and its abundance of nucleophilic residues. nih.govrjb.ro Both diastereomers of naproxen glucuronide exhibit considerable, though stereoselective, irreversible binding to HSA. nih.gov Studies have shown that the irreversible binding is significantly higher for (R)-NAP-G than for (S)-NAP-G in various media, including HSA solutions and human plasma. nih.gov The formation of these adducts has been confirmed in vitro, where incubation of both the native 1-β-O-acyl glucuronide and its rearranged isomers with HSA leads to covalently modified protein. nih.govuq.edu.au The rearranged isomers (isoNAG) appear to be better substrates for forming adducts with liver proteins compared to the initial 1-β-O-acyl glucuronide (NAG). uq.edu.au
UDP-glucuronosyltransferases (UGTs): UGTs are the enzymes responsible for metabolizing naproxen into its glucuronide conjugate. nih.gov Recent research has shown that these enzymes can themselves be targets of covalent modification by the reactive metabolites they produce. nih.gov A quantitative analysis demonstrated that (R)-Naproxen acyl-β-D-glucuronide forms significantly more covalent adducts with several key UGT isoforms, namely UGT1A1, UGT1A9, and UGT2B7, than its (S)-diastereomer does. nih.gov This stereoselective adduction suggests a potential mechanism for feedback inhibition or enzyme inactivation, which could have further toxicological implications. nih.gov
| Protein Target | Key Findings | Reference |
|---|---|---|
| Human Serum Albumin (HSA) | Irreversible binding is higher for (R)-NAP-G compared to (S)-NAP-G. Lysine residues are implicated in binding. Rearranged isomers are more reactive. | nih.govnih.govuq.edu.au |
| UDP-glucuronosyltransferases (UGTs) | (R)-NAP-G forms significantly more covalent adducts with UGT1A1, UGT1A9, and UGT2B7 than (S)-NAP-G. | nih.gov |
Analytical and Bioanalytical Research Methodologies
Advanced Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and quantification of (R)-Naproxen acyl-β-D-glucuronide from complex biological matrices and from its various isomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of naproxen (B1676952) and its metabolites, including the acyl glucuronide. Reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ipinnovative.com UV detection is frequently used, with the wavelength set at a maximum absorbance for naproxen, often around 230 nm or 277 nm. ipinnovative.com
The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation and sensitivity. This includes the composition of the mobile phase, its pH, the flow rate, and the column temperature. For instance, one method for analyzing naproxen in pharmaceutical dosage forms used a mobile phase of dibasic sodium phosphate buffer (pH 7.8) and acetonitrile (70:30 v/v) with a C18 column, achieving a retention time of 4.8 ± 0.1 minutes. scispace.com Another validated method for naproxen in human plasma utilized a mobile phase of 20mM phosphate buffer (pH 7) with 0.1% trifluoroacetic acid and acetonitrile (65:35 v/v), demonstrating linearity in the concentration range of 0.10 to 5.0 mg/ml. ipinnovative.com
It is critical to handle samples appropriately during preparation to minimize the degradation of the acyl glucuronide. researchgate.net This often involves keeping the procedures as simple as possible to reduce the risk of hydrolysis or acyl migration. researchgate.net
Table 1: Examples of HPLC Methods for Naproxen Analysis
| Parameter | Method 1 scispace.com | Method 2 ipinnovative.com | Method 3 ipinnovative.com |
| Stationary Phase | C18 | Ace C18 | C18 |
| Mobile Phase | Dibasic sodium phosphate buffer (pH 7.8): Acetonitrile (70:30 v/v) | 20mM phosphate buffer (pH 7) with 0.1% trifluoroacetic acid: Acetonitrile (65:35 v/v) | Water with 0.5% trifluoroacetic acid: Acetonitrile (60:40 v/v) |
| Flow Rate | 0.7 ml/min | Not Specified | 1.0 ml/min |
| Detection | UV at 225 nm | UV | PDA at 277 nm |
| Analyte | Naproxen | Naproxen in human plasma | Naproxen sodium and Sumatriptan succinate |
| Retention Time | 4.8 ± 0.1 min | Not Specified | Not Specified |
Chiral HPLC for Resolution and Quantification of Enantiomers and Diastereomers
Since naproxen is a chiral drug, with the (S)-enantiomer being the active form and the (R)-enantiomer considered a chiral impurity, the ability to separate these enantiomers and their respective glucuronide diastereomers is crucial. researchgate.netnih.gov Chiral HPLC is the primary technique for this purpose, often employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of naproxen. researchgate.netnih.gov
The choice of mobile phase and chromatographic mode (normal-phase, reversed-phase, or polar organic) significantly influences the separation. For instance, a baseline chiral separation of naproxen enantiomers was achieved in normal-phase mode using a CHIRALCEL OD column with a mobile phase of hexane-isopropanol-glacial acetic acid (97:3:1, v/v/v). researchgate.net In another study, a reversed-phase HPLC method was developed using a Lux Amylose-1 stationary phase and a mobile phase of methanol:water:acetic acid (85:15:0.1 v/v/v), which achieved a resolution of 3.21 within seven minutes. nih.gov Interestingly, in this study, supplementing an ethanolic mobile phase with water led to a reversal in the enantiomer elution order, indicating a change in the enantiorecognition mechanism. nih.gov
The separation of diastereomeric glucuronides, such as (R)- and (S)-naproxen acyl-β-D-glucuronides, can also be achieved using chiral HPLC. The different spatial arrangements of these diastereomers allow for their resolution on a suitable chiral stationary phase.
Table 2: Chiral HPLC Methods for Naproxen Enantiomers
| Parameter | Method 1 researchgate.net | Method 2 nih.gov |
| Stationary Phase | CHIRALCEL OD (cellulose tris(3,5-dimethylphenylcarbamate)) | Lux Amylose-1 |
| Mobile Phase | Hexane:Isopropanol:Glacial Acetic Acid (97:3:1, v/v/v) | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) |
| Mode | Normal-Phase | Reversed-Phase |
| Flow Rate | 1.0 ml/min | 0.65 ml/min |
| Detection | UV at 254 nm | UV at 230 nm |
| Column Temperature | 35 °C | 40 °C |
| Resolution (Rs) | Baseline Separation | 3.21 ± 0.03 |
Mass Spectrometric Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and characterization of (R)-Naproxen acyl-β-D-glucuronide and its related adducts.
LC-MS and LC-MS/MS for Metabolite and Adduct Confirmation
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the identification and confirmation of metabolites like (R)-Naproxen acyl-β-D-glucuronide in complex biological samples. researchgate.netcurrentseparations.com LC separates the metabolite from the matrix, and the MS provides mass information for its identification.
In LC-MS/MS, a specific ion (the parent ion) corresponding to the metabolite of interest is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, allowing for highly selective and sensitive detection. For acyl glucuronides, a common fragmentation pathway in negative ionization mode involves the loss of the glucuronic acid moiety (m/z 175) and the formation of the deprotonated aglycone ion. currentseparations.com
LC-MS/MS has been used to identify not only the 1-O-acyl glucuronide but also its isomeric degradation products formed through acyl migration. currentseparations.com The technique is also crucial for identifying potential covalent adducts formed between the reactive acyl glucuronide and proteins.
Electrospray Ionization Mass Spectrometry (ESI/MS) for Reactive Intermediate and Adduct Characterization
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like acyl glucuronides. ESI-MS can be used to characterize the intact glucuronide as well as its reactive intermediates. researchgate.net
ESI-MS has been instrumental in studying the formation of covalent adducts between acyl glucuronides and proteins. By analyzing the mass shift of the protein after incubation with the acyl glucuronide, the extent of covalent binding can be determined. This information is critical for assessing the potential for idiosyncratic drug toxicity associated with these reactive metabolites.
Furthermore, ESI-MS, in combination with other techniques, can help in characterizing chiral reactive intermediates in chemical reactions, providing insights into reaction mechanisms. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of (R)-Naproxen acyl-β-D-glucuronide and its isomers. 1H NMR and 13C NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
NMR is particularly valuable for studying the kinetics of acyl migration. researchgate.netnih.gov By acquiring NMR spectra over time, the disappearance of the initial β-1-O-acyl glucuronide and the appearance of its positional isomers can be monitored. researchgate.netnih.gov This allows for the determination of the rate constants for the individual steps in the acyl migration and hydrolysis pathways. nih.gov
Stopped-flow HPLC-NMR is a sophisticated technique that combines the separation power of HPLC with the structural information from NMR. nih.govnih.gov This allows for the on-line separation of the individual isomers of the acyl glucuronide, followed by their structural characterization and kinetic analysis in the NMR probe. researchgate.netnih.gov This has been instrumental in demonstrating the formation of the α-1-O-acyl isomer of S-naproxen glucuronide and in studying the reversible transacylation reactions between the different isomers. nih.gov These studies have challenged the earlier view that the initial acyl migration step was irreversible. nih.gov
¹H and ¹³C NMR for Structural Elucidation of Conjugates and Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of (R)-naproxen acyl-β-D-glucuronide and its various isomers formed through acyl migration. Both ¹H and ¹³C NMR provide detailed information on the molecular structure, allowing for the unambiguous identification of the site of glucuronidation and the specific positions of acyl group migration.
¹H NMR Spectroscopy: Proton NMR is fundamental in confirming the initial structure of the β-1-O-acyl glucuronide and identifying the subsequent positional isomers (α/β-2-O-acyl, α/β-3-O-acyl, and α/β-4-O-acyl) and anomers (α and β). The anomeric proton (H-1) of the glucuronic acid moiety is particularly diagnostic. In the initial β-1-O-acyl conjugate, this proton appears as a distinct doublet at a characteristic chemical shift. Following acyl migration to positions 2, 3, or 4 of the glucuronide ring, the chemical shift and coupling constant of the anomeric proton, as well as those of the other sugar protons (H-2, H-3, H-4, H-5), change in a predictable manner, enabling their identification. For instance, the direct observation of the α-1-O-acyl isomer of the related S-naproxen glucuronide was achieved using one-dimensional and two-dimensional ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiments, which confirmed its structure and its formation from the β-anomer. ebiohippo.comnih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Naproxen Glucuronide Moieties Note: Data is illustrative and based on published spectra for S-naproxen glucuronide and its isomers. Exact values for the (R)-enantiomer may vary slightly.
| Proton | β-1-O-acyl Isomer (ppm) | 2-O-acyl Isomers (ppm) | 3-O-acyl Isomers (ppm) | 4-O-acyl Isomers (ppm) |
| Glucuronide H-1 | ~5.8 | ~5.4 | ~5.6 | ~5.6 |
| Glucuronide H-2 | ~3.6 | ~5.1 | ~3.8 | ~3.7 |
| Glucuronide H-3 | ~3.7 | ~3.9 | ~5.2 | ~3.9 |
| Glucuronide H-4 | ~3.8 | ~4.0 | ~4.0 | ~5.1 |
| Naproxen CH₃ | ~1.6 | ~1.6 | ~1.6 | ~1.6 |
| Naproxen OCH₃ | ~3.9 | ~3.9 | ~3.9 | ~3.9 |
Stopped-Flow HPLC-NMR for Real-Time Kinetic Monitoring
The inherent instability of acyl glucuronides like (R)-naproxen acyl-β-D-glucuronide necessitates analytical techniques that can monitor their degradation and isomerization in real-time. Stopped-flow High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful technique uniquely suited for this purpose. nih.gov This method allows for the online separation of the glucuronide isomers followed by immediate NMR analysis, capturing the kinetics of these rapid transformations.
In a typical stopped-flow HPLC-NMR experiment, a sample of the purified β-1-O-acyl glucuronide is injected onto an HPLC column. nih.gov After separation of the initial compound from any early degradants, the flow is stopped when the peak of interest reaches the NMR flow cell. A series of ¹H NMR spectra are then acquired over time, directly within the flow cell. This allows for the real-time observation of the disappearance of the initial β-1-O-acyl isomer and the simultaneous appearance of its acyl migration isomers and the hydrolyzed parent drug, naproxen. nih.gov
Kinetic studies on the related S-naproxen-β-1-O-acyl glucuronide using this technique have successfully determined the first-order rate constants for the complex equilibrium between the β-1-O-acyl form, its various positional isomers (α/β-2-O, α/β-3-O, α/β-4-O), the α-1-O-acyl anomer, and the hydrolysis product. nih.gov These experiments have demonstrated that acyl migration is a major degradation pathway, often preceding hydrolysis, and have challenged previous assumptions by showing that the reverse reaction from the 2-O-acyl isomers back to the 1-O-acyl isomer can occur. nih.gov
Table 2: Kinetic Parameters for S-Naproxen-β-1-O-acyl Glucuronide Degradation at pH 7.4 Note: These data for the (S)-enantiomer illustrate the kinetic information obtainable via HPLC-NMR. Research indicates the (R)-enantiomer is generally more labile. nih.govresearchgate.net
| Reaction Pathway | Rate Constant (k, h⁻¹) |
| Acyl Migration (1-O-β → 2-O-α/β) | 0.18 |
| Hydrolysis (1-O-β → Naproxen) | 0.025 |
| Acyl Migration (2-O-α/β → 1-O-α) | 0.23 |
| Acyl Migration (1-O-α → 2-O-α/β) | 2.6 |
| Hydrolysis (of all acyl-migrated isomers) | 0.0058 |
Complementary Spectroscopic and Immunochemical Methods (e.g., ELISA for Antibodies against Adducts in Research Settings)
Beyond NMR, other analytical methods are vital for studying the broader biological implications of (R)-naproxen acyl-β-D-glucuronide, particularly its tendency to form covalent adducts with proteins. This reactivity is hypothesized to be a potential trigger for immune responses.
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the glucuronide and its isomers and for characterizing drug-protein adducts. While NMR provides detailed structural information, MS offers superior sensitivity and the ability to identify adducts in complex biological samples.
In research settings, immunochemical methods like the Enzyme-Linked Immunosorbent Assay (ELISA) are invaluable for investigating the potential immunogenicity of reactive metabolites. Although specific ELISA kits for antibodies against (R)-naproxen-protein adducts are not commercially available, a bespoke assay could be developed. This would typically involve:
Hapten Synthesis: Synthesizing a stable analog of the naproxen-cysteine or naproxen-lysine adduct to act as a hapten.
Immunization: Conjugating this hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) and immunizing animals (e.g., rabbits) to generate polyclonal antibodies specific to the naproxen adduct. nih.gov
Assay Development: Using these antibodies to develop a competitive or bridging ELISA format. ebiohippo.comnih.gov In a competitive ELISA, a microtiter plate would be coated with a naproxen-protein conjugate (e.g., naproxen-HSA). The assay would measure the ability of antibodies in a test serum sample to compete with a known amount of labeled antibody for binding to the coated plate. nih.gov
Such an assay would allow researchers to screen for the presence of anti-naproxen adduct antibodies in serum from preclinical studies, providing critical insights into the potential for the metabolite to initiate an immune response. Methodologies like Solid-Phase Extraction with Acid Dissociation (SPEAD) can be incorporated to improve assay sensitivity and tolerance to the presence of the parent drug in the sample. nih.govresearchgate.net
Strategic Sample Preparation and Storage for Glucuronide Stability in Biological Research Matrices
The inherent chemical instability of (R)-naproxen acyl-β-D-glucuronide demands meticulous attention to sample collection, preparation, and storage protocols to ensure data integrity. The primary goals are to minimize ex-vivo hydrolysis and acyl migration.
pH Control: The stability of acyl glucuronides is highly pH-dependent. Degradation via both hydrolysis and acyl migration is significantly accelerated at neutral or alkaline pH (e.g., pH 7.4). Therefore, upon collection, biological samples such as plasma and urine should be immediately acidified to a pH of 4-5 and frozen at -80°C. nih.gov This acidification drastically slows the degradation process.
Matrix Effects: The composition of the biological matrix can influence stability. Studies have shown that naproxen glucuronide degradation rates are faster in plasma and human serum albumin (HSA) solutions compared to simple buffer solutions, with hydrolysis becoming a more dominant pathway in the presence of proteins. rsc.org Interestingly, while (R)-naproxen glucuronide is less stable than its S-diastereomer in buffer, this stereoselective stability can be reversed in the presence of protein, where the (R)-isomer may become more stable.
Sample Preparation: For analysis by HPLC or LC-MS, protein precipitation is a common first step for plasma or serum samples. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol. The supernatant is then separated for analysis. It is crucial that all buffers and solvents used during extraction and analysis are maintained at an acidic pH and low temperature to prevent degradation on the autosampler.
Storage: Long-term storage of biological samples must be at ultra-low temperatures (-80°C) to preserve the integrity of the glucuronide. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. For quantitative analysis, it is essential to validate the stability of the analyte under the specific storage and handling conditions of the study.
Method Development and Validation for Research Applications of the Chemical Compound
For the quantitative analysis of (R)-naproxen acyl-β-D-glucuronide in research applications, robust and validated analytical methods are essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique.
Method Development: A typical RP-HPLC method involves:
Stationary Phase: A C18 column is commonly used, providing good retention and separation of naproxen and its metabolites.
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate or formate (B1220265) buffer, pH adjusted to <4.0) and an organic modifier (e.g., acetonitrile or methanol) is typical. nih.gov The acidic pH is critical for stabilizing the glucuronide on-column and ensuring good peak shape for the acidic analytes.
Detection: UV detection is often suitable, with a wavelength set around 230-260 nm where the naphthalene (B1677914) chromophore of naproxen absorbs strongly. chemicalbook.com For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method. nih.gov
Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability for research purposes. Key validation parameters include: nih.govmdpi.com
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous matrix components. This is often demonstrated using photodiode array (PDA) detection for peak purity or by the selectivity of MS/MS.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically required. chemicalbook.com
Accuracy: The closeness of the measured value to the true value, assessed by analyzing samples with known concentrations (spiked matrix) and expressed as percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.
Stability: As discussed previously, demonstrating the stability of the analyte in the biological matrix under the conditions of sample collection, storage, and analysis is a critical component of validation for this labile compound.
Advanced Research Perspectives and Computational Modeling
Mechanistic Role of Biorelevant In Vitro Systems in Understanding Disposition
Biorelevant in vitro systems are crucial for elucidating the complex disposition pathways of drug metabolites like (R)-Naproxen acyl-β-D-glucuronide. These systems aim to simulate the physiological conditions of the human body, particularly the gastrointestinal tract and liver, where the parent drug, naproxen (B1676952), is absorbed and metabolized. The disposition of the acyl-glucuronide metabolite is intrinsically linked to the absorption and metabolism of naproxen itself. Glucuronidation is a primary elimination route for many compounds with a carboxylic acid function. researchgate.net The resulting acyl glucuronides are known to be reactive metabolites that can undergo hydrolysis and intramolecular acyl migration. researchgate.net Understanding the formation and subsequent fate of (R)-Naproxen acyl-β-D-glucuronide requires sophisticated models that can integrate data from these biorelevant systems.
Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling to Inform In Vitro Experimental Design
Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to mechanistically understand drug absorption, distribution, metabolism, and excretion (ADME). researchgate.net In the context of (R)-Naproxen acyl-β-D-glucuronide, PBPK models are first developed for the parent drug, naproxen, to simulate its journey through the body. These models integrate knowledge of physiological parameters (like organ blood flow and tissue volumes) with drug-specific properties (like solubility and permeability). researchgate.net
The application of PBPK modeling serves to refine and guide in vitro experimental design in a "middle-out" approach. nih.gov An initial model is built using existing data and then verified against clinical pharmacokinetic data from the literature. nih.gov Once the model demonstrates its ability to accurately describe the in vivo behavior of naproxen, it can be used to run virtual simulations of various scenarios. These simulations can explore the impact of different formulation properties or physiological variables on drug absorption. researchgate.netnih.gov
This predictive capability is invaluable for designing informative in vitro dissolution studies. For instance, the PBPK model can identify which dissolution conditions (e.g., pH, media composition) are most critical for influencing in vivo drug performance. By running simulations under various virtual dissolution scenarios, researchers can prioritize and design laboratory experiments that are clinically relevant, thereby avoiding costly and time-consuming trial-and-error approaches. researchgate.net This model-informed strategy ensures that the in vitro systems are generating data that is meaningful for predicting the in vivo disposition, which includes the rate and extent of formation of its metabolites like (R)-Naproxen acyl-β-D-glucuronide.
Table 1: PBPK Model-Informed Parameters for In Vitro Dissolution Studies of Naproxen
| Parameter | Description | Application in Experimental Design | Source |
|---|---|---|---|
| Dissolution Media pH | The model simulates intestinal transit through various pH environments. | Helps select the most discriminatory pH conditions (e.g., 4.5, 6.8) for in vitro dissolution testing to reflect regional absorption. | researchgate.net |
| Inter-occasion Variability (IOV) | The model incorporates variability in physiological parameters (e.g., gastric emptying time) within a virtual population. | Guides the design of dissolution studies to account for expected in vivo variability and establish robust specifications. | researchgate.netnih.gov |
| Formulation Properties | Particle size distribution and dissolution rate are key inputs to the absorption model. | Allows for the simulation of "worst-case" and "best-case" dissolution profiles to define a "safe space" for bioequivalence. | nih.gov |
| Biorelevant Media Composition | The model can incorporate parameters related to bile salt and phospholipid concentrations. | Informs the choice between different simulated intestinal fluids (e.g., FaSSIF, FeSSIF) to best reflect fasted or fed states. | researchgate.netdiva-portal.org |
Integration of In Vitro Biorelevant Dissolution Data with Mechanistic Disposition Models
A key strength of PBPK modeling is its ability to mechanistically link in vitro data to in vivo outcomes. researchgate.net The integration of biorelevant dissolution data into mechanistic disposition models is a cornerstone of modern pharmaceutical development, particularly for Biopharmaceutics Classification System (BCS) Class II compounds like naproxen, which are characterized by low solubility and high permeability. nih.govnih.gov
Biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids. diva-portal.org Dissolution profiles of naproxen generated using these media provide a more realistic estimate of how the drug will dissolve in the gut compared to simpler buffer solutions. researchgate.net This in vitro data is then used as a direct input into the absorption compartment of the naproxen PBPK model. researchgate.netnih.gov
The model then simulates the subsequent processes of absorption into the intestinal wall, transit to the liver via the portal vein, and systemic circulation. The predicted plasma concentration-time profile of naproxen can be compared against observed clinical data to verify the model. researchgate.net A verified model allows for the establishment of a virtual bioequivalence (VBE) framework, which can predict whether changes in a formulation's in vitro dissolution will lead to significant differences in in vivo exposure. nih.gov For naproxen, studies have shown that products achieving 85% dissolution within 90 minutes in appropriate media are expected to be bioequivalent. researchgate.netnih.gov
This integrated approach is fundamental to understanding the disposition of (R)-Naproxen acyl-β-D-glucuronide. The PBPK model, informed by biorelevant dissolution data, provides a prediction of the concentration of naproxen that reaches the liver over time. This hepatic concentration profile is the direct input for the metabolic process of glucuronidation. Therefore, an accurate, mechanistically-modeled absorption phase is essential for correctly predicting the formation, systemic exposure, and ultimate disposition of its acyl-glucuronide metabolite.
Table 2: Examples of Biorelevant Media Used for Naproxen Dissolution Testing
| Media Type | pH | Key Components | Purpose | Findings | Source |
|---|---|---|---|---|---|
| FaSSIF | ~6.5 | Sodium taurocholate, Lecithin | Simulates intestinal conditions in the fasted state. | Dissolution in FaSSIF is a key input for PBPK models predicting performance after administration on an empty stomach. | researchgate.netdiva-portal.org |
| FeSSIF | ~5.0 | Sodium taurocholate, Lecithin, Fatty acids, Monoglycerides | Simulates intestinal conditions in the fed state. | Dissolution is generally higher than in FaSSIF due to micellar solubilization; crucial for predicting food effects. | researchgate.netnih.gov |
| pH 7.4 Phosphate (B84403) Buffer | 7.4 | Phosphate salts | Standard buffer used for quality control. | Used as a reference, but often less predictive of in vivo performance for poorly soluble drugs compared to biorelevant media. | researchgate.net |
Future Research Directions and Unaddressed Questions in R Naproxen Acyl B D Glucuronide Studies
Deeper Elucidation of Stereospecific Metabolic Pathways and Enzymes
While it is known that naproxen (B1676952) undergoes glucuronidation, the specific enzymes responsible for the conjugation of the (R)-enantiomer are not as clearly defined as those for the therapeutically used (S)-enantiomer. The primary enzyme for (S)-naproxen glucuronidation is UGT2B7. clinpgx.orgnih.gov However, studies in rat liver microsomes have suggested the existence of at least three different glucuronosyltransferase (GT) isozymes with varying affinities for the (S) and (R) enantiomers, indicating a high degree of stereoselectivity. nih.gov One fraction preferentially conjugated (R)-naproxen, pointing to the existence of specific enzymes that favor this stereoisomer. nih.gov
A significant unanswered question is the precise identification and characterization of the human UDP-glucuronosyltransferase (UGT) isoforms that preferentially catalyze the formation of (R)-Naproxen acyl-β-D-glucuronide. While UGT2B7 is a candidate, its specific kinetics with (R)-naproxen compared to (S)-naproxen in human systems require more detailed investigation. Future research should focus on reaction phenotyping with a full panel of recombinant human UGTs to pinpoint the key enzymes. Furthermore, understanding the genetic polymorphisms in these specific UGTs could help explain inter-individual variability in the metabolic profile of racemic or (R)-naproxen.
Table 1: Research Focus for Stereospecific Metabolism
| Research Question | Proposed Approach | Rationale |
|---|---|---|
| Which human UGT isoforms form (R)-Naproxen acyl-β-D-glucuronide? | Comprehensive screening with a panel of recombinant human UGT enzymes. | To identify the specific enzymes responsible for the stereoselective metabolism of (R)-naproxen. |
| What are the comparative kinetics of these enzymes for (R)- vs. (S)-naproxen? | Detailed enzyme kinetic studies (Km, Vmax) using the identified UGT isoforms. | To quantify the stereoselectivity and efficiency of the metabolic pathway. |
Investigation of Unidentified Minor Conjugates and Adducts
The reactivity of acyl glucuronides is well-documented, stemming from the electrophilic nature of the ester carbonyl group. researchgate.net This reactivity leads to intramolecular acyl migration, forming various positional isomers (β-1-O, α/β-2-O, α/β-3-O, α/β-4-O), and hydrolysis back to the parent aglycone. nih.gov Beyond these isomers, (R)-Naproxen acyl-β-D-glucuronide can form covalent adducts with proteins, a reaction of significant interest. Studies have shown that the (R)-diastereomer exhibits higher irreversible binding to human serum albumin (HSA) than the (S)-diastereomer. nih.gov Other potential conjugates, such as thioester adducts with glutathione, have also been investigated. nih.gov
A critical area for future research is the application of advanced mass spectrometry techniques, such as open-mass searching, to identify previously uncharacterized minor adducts in biological matrices. acs.orgnih.govbiorxiv.org While adducts with highly abundant proteins like albumin are known, it is plausible that (R)-Naproxen acyl-β-D-glucuronide reacts with other, less abundant proteins, including enzymes and transporters. Identifying the full spectrum of these protein adducts and other minor conjugates is essential for understanding the complete disposition and potential biochemical effects of the compound. Modern mass spectrometry workflows can identify adducted peptides without prior knowledge of the adduct's mass, opening the door to discovering novel modifications. acs.orgnih.govbiorxiv.org
Development of Advanced In Vitro Models for Predictive Mechanistic Research
Traditional in vitro models, such as 2D cell cultures and liver microsomes, have limitations in studying the long-term stability and reactivity of metabolites like (R)-Naproxen acyl-β-D-glucuronide. Primary hepatocytes in 2D culture rapidly lose their metabolic capabilities, and subcellular fractions like microsomes lack the complete cellular machinery for transport and subsequent reactions. nih.gov Moreover, animal models may not accurately predict human disposition, as demonstrated in studies where rats were found to be a potentially inadequate model for acyl glucuronide disposition.
The development and application of advanced in vitro models are crucial. Three-dimensional (3D) liver models, including spheroids and organoids, offer a more physiologically relevant environment by maintaining cell-cell interactions and prolonged metabolic function. nih.govnih.govresearchgate.net These models have shown greater sensitivity for detecting hepatotoxic chemicals compared to 2D cultures. nih.gov Furthermore, microfluidic "organ-on-a-chip" platforms can integrate multiple cell types and mimic the dynamic environment of the liver, providing a powerful tool for studying metabolism and metabolite reactivity over extended periods. mdpi.com Future research should leverage these advanced models to investigate the formation, transport, reactivity, and protein adduction of (R)-Naproxen acyl-β-D-glucuronide in a more predictive, human-relevant context.
Table 2: Comparison of In Vitro Models for Acyl Glucuronide Research
| Model Type | Advantages | Limitations | Future Research Application |
|---|---|---|---|
| 2D Hepatocyte Culture | High-throughput, established methods. | Rapid loss of metabolic function, lack of 3D architecture. | Limited to short-term metabolism studies. |
| Liver Microsomes | High concentration of metabolic enzymes. | Lacks cellular context, transporters, and cofactors. | Useful for initial enzyme identification and kinetic screening. |
| 3D Liver Spheroids/Organoids | More stable metabolic function, cell-cell interactions, physiologically relevant. nih.govnih.gov | Lower throughput, more complex culture conditions. | Long-term studies of metabolite formation, stability, and reactivity. |
| Liver-on-a-Chip | Dynamic flow, multi-cellular complexity, mimics in vivo environment. mdpi.com | Technically complex, lower throughput, standardization challenges. | Mechanistic studies of metabolite transport and interaction with other cell types. |
Refinement of Computational Models for Enhanced Predictive Power in Drug Disposition Research
Computational modeling is an indispensable tool in modern pharmacology. For naproxen and its metabolites, various models have been employed, including molecular modeling to understand metabolite stability and reactivity, and physiologically-based pharmacokinetic (PBPK) models to predict disposition. scialert.netnih.govresearchgate.net Kinetic models have also been developed to describe the complex equilibrium of acyl migration and hydrolysis of naproxen glucuronides. researchgate.netnih.gov
However, significant opportunities exist for refinement. A key challenge is to create models that accurately capture the stereospecificity of (R)-Naproxen acyl-β-D-glucuronide. Future computational work should focus on developing quantitative structure-property relationship (QSPR) models specifically trained to predict the degradation half-lives and reactivity of stereoisomers of acyl glucuronides. nih.gov PBPK models need to be refined by incorporating stereospecific enzyme kinetics, transporter interactions, and protein binding data for the (R)-glucuronide to improve the prediction of its disposition in virtual populations. nih.govresearchgate.net Integrating data from advanced in vitro models into these computational frameworks will be crucial for building more robust and predictive tools for drug development and research.
Exploration of Glucuronide Interactions with Novel Biological Targets in Research Contexts
The primary biological interaction studied for (R)-Naproxen acyl-β-D-glucuronide is its covalent binding to proteins, particularly albumin. nih.gov This binding is stereoselective, with the (R)-glucuronide showing greater reactivity. nih.gov However, the universe of potential biological targets is likely much broader. There is evidence that glucuronide and sulfate (B86663) conjugates interact with a wide range of uptake and efflux transporters, which can significantly impact their disposition. nih.gov
Future research should aim to systematically identify novel protein targets of (R)-Naproxen acyl-β-D-glucuronide. This could involve proteomic approaches to identify adducted proteins in complex biological samples treated with the compound. Beyond covalent binding, non-covalent interactions with receptors, enzymes, or ion channels remain largely unexplored. Investigating interactions with key drug transporters, such as those from the OATP, OAT, and MRP families, is critical to understanding its cellular influx and efflux, which could influence local concentrations and reactivity. nih.gov Uncovering these novel interactions will provide a more complete picture of the compound's biochemical activity in research settings.
Q & A
Q. What analytical methods are recommended for quantifying (R)-Naproxen acyl-β-D-glucuronide in biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to the metabolite’s instability. To minimize hydrolysis, samples should be stored at -80°C and analyzed promptly. Stabilization agents (e.g., citric acid) can preserve the glucuronide structure during extraction. Chromatographic separation should account for acyl migration isomers, which can be resolved using reversed-phase columns with acidic mobile phases (pH 3–4) .
Q. How can researchers synthesize and characterize (R)-Naproxen acyl-β-D-glucuronide for in vitro studies?
Methodological Answer: Synthesis typically involves enzymatic glucuronidation using recombinant UGT isoforms (e.g., UGT2B7) or chemical conjugation via Mitsunobu reactions. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Purity should be confirmed using HPLC with UV detection (λ = 230–260 nm). For stability studies, monitor pH-dependent degradation at 37°C in buffers simulating physiological conditions .
Q. What protocols ensure stability of (R)-Naproxen acyl-β-D-glucuronide during experimental workflows?
Methodological Answer: Immediate snap-freezing of samples in liquid nitrogen post-collection and storage at -80°C under inert gas (e.g., argon) minimizes hydrolysis. Avoid repeated freeze-thaw cycles. For in vitro incubations, use low-protein buffers (e.g., 0.1% bovine serum albumin) to reduce nonspecific binding. Pre-validation of storage conditions via stability curves (0–24 hours) is advised .
Advanced Research Questions
Q. How do enzyme source variations (e.g., HLMs vs. recombinant CYP2C8) impact time-dependent inactivation studies of (R)-Naproxen acyl-β-D-glucuronide?
Methodological Answer: Recombinant CYP2C8 Supersomes may underestimate inactivation due to lot-to-lot variability in enzyme activity. Use human liver microsomes (HLMs) for clinically relevant data, but confirm findings with multiple recombinant lots. Pre-incubation with NADPH (30 minutes, 37°C) and dilution assays (10-fold) are critical to distinguish mechanism-based inhibition from reversible effects. Include BSA (0.1% w/v) to mimic physiological protein binding .
Q. What experimental designs optimize the formulation of (R)-Naproxen acyl-β-D-glucuronide in transdermal delivery systems?
Methodological Answer: Employ a Box-Behnken factorial design to evaluate variables like lipid composition (e.g., phosphatidylcholine), edge activators (e.g., sodium cholate), and process parameters (temperature, RPM). Response surface methodology (RSM) can model interactions between variables. Validate vesicle stability via zeta potential (-30 mV threshold) and entrapment efficiency (>80%) using dialysis or centrifugation .
Q. How can researchers resolve contradictions in CYP2C8 inactivation data caused by (R)-Naproxen acyl-β-D-glucuronide across studies?
Methodological Answer: Standardize pre-incubation conditions (e.g., NADPH concentration, protein content) and validate enzyme activity with positive controls (e.g., gemfibrozil 1-O-β-glucuronide). Use kinetic modeling (e.g., ratios) to assess inactivation potency. Cross-validate findings with orthogonal assays, such as IC50 shift experiments or substrate depletion in hepatocytes .
Q. What strategies improve in vitro-in vivo extrapolation (IVIVE) of (R)-Naproxen acyl-β-D-glucuronide’s pharmacokinetic interactions?
Methodological Answer: Incorporate unbound fraction () corrections from plasma protein binding assays. Use physiologically based pharmacokinetic (PBPK) models parameterized with in vitro and values. For transporter-mediated interactions, employ sandwich-cultured hepatocytes to quantify biliary excretion. Adjust for inter-system extrapolation factors (ISEF) when using recombinant enzymes .
Q. How can protein adducts formed by (R)-Naproxen acyl-β-D-glucuronide be detected and quantified in toxicity studies?
Methodological Answer: Use immunoblotting with anti-adduct antibodies after SDS-PAGE separation. For covalent binding quantification, radiolabeled C-naproxen can trace adduct formation. Enzymatic digestion (trypsin) followed by LC-MS/MS peptide mapping identifies modification sites. Confirm adduct stability via cyanoborohydride trapping for Schiff base intermediates .
Data Analysis & Validation
Q. What statistical approaches are suitable for analyzing variability in acyl glucuronide reactivity assays?
Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in enzyme sources. Use ANOVA with post-hoc Tukey tests to compare group means (e.g., inhibition % across Supersome lots). For non-linear kinetics (e.g., autoactivation), fit data to Hill equations or substrate inhibition models using software like GraphPad Prism .
Q. How should researchers validate the specificity of antibodies targeting (R)-Naproxen acyl-β-D-glucuronide-protein adducts?
Methodological Answer: Perform competitive ELISA with excess unmodified protein or synthetic adducts to confirm antibody specificity. Include negative controls (adduct-free protein) and cross-test with structurally related glucuronides (e.g., diclofenac acyl glucuronide). Validate via immunohistochemistry in tissue sections with known exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
